N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide
Overview
Description
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)octadecanamide , also known by its chemical formula C36H43NO6 , is a complex organic compound. Its molecular weight is approximately 585.73 Da . This compound exhibits intriguing properties due to its unique structure, which combines a spiro[2-benzofuran-1,9’-xanthene] core with an octadecanamide side chain.
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescent Probes
Due to the presence of the xanthene moiety, this compound might serve as a fluorescent probe in bioimaging . Xanthenes are known for their fluorescent properties, which can be utilized to track the distribution of the compound within biological systems, aiding in the study of cellular processes and the visualization of cellular components.
Organic Anion Transporter (OAT) Interaction Studies
The compound could be used to study interactions with organic anion transporters (OATs) . OATs play a crucial role in the uptake and excretion of various endogenous and exogenous organic anions, including drugs. Understanding the interaction with OATs can provide insights into the pharmacokinetics of drugs and the development of new therapeutic agents.
Molecular Weight Reference Standards
With a precise and significant molecular weight, this compound could act as a reference standard in mass spectrometry studies . It could help calibrate instruments or serve as a control in experiments requiring accurate mass measurements.
properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-31-30(24-27)37(43)45-38(31)32-22-19-28(40)25-34(32)44-35-26-29(41)20-23-33(35)38/h18-26,40-41H,2-17H2,1H3,(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDTVZIYBOPOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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